molecular formula C6H5N5 B3056231 4-Pteridinamine CAS No. 6973-01-9

4-Pteridinamine

Cat. No. B3056231
CAS RN: 6973-01-9
M. Wt: 147.14 g/mol
InChI Key: VFATYAVSACUHHG-UHFFFAOYSA-N
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Description

4-Pteridinamine, also known as 4-Aminopteridine, is a chemical compound with the molecular formula C6H5N5 . It has an average mass of 147.137 Da and a monoisotopic mass of 147.054489 Da .


Molecular Structure Analysis

4-Pteridinamine has a complex molecular structure. It contains a total of 23 bonds, including 14 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amine (aromatic), and 1 Pyrimidine .


Physical And Chemical Properties Analysis

4-Pteridinamine has a molecular formula of CHN, an average mass of 147.137 Da, and a monoisotopic mass of 147.054489 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Drug Discovery for Trypanosomiasis

4-Pteridinamine derivatives, specifically thiadiazole inhibitors, have shown promise in drug discovery targeting Trypanosoma brucei pteridine reductase (TbPTR1). This research is significant in developing treatments for trypanosomiasis, a parasitic disease. The study involved crystal structure analysis and the design of new thiadiazole derivatives, leading to the discovery of effective inhibitors with low toxicity (Linciano et al., 2017).

Neurotransmitter Biosynthesis and Affective Disorders

The pteridine tetrahydrobiopterin (BH4), related to 4-Pteridinamine, plays a critical role in the biosynthesis of neurotransmitters such as dopamine, (nor)epinephrine, serotonin, and nitric oxide (NO). This has implications for the study of affective disorders like depression. Research has shown that altered levels of BH4 are associated with neurological diseases and depression (Hoekstra & Fekkes, 2002).

Development of Antiparasitic Agents

4-Pteridinamine and its derivatives have been studied for their potential as antiparasitic agents. Research on Leishmania major pteridine reductase (PTR1) inhibitors, for instance, led to the identification of nonfolate compounds with specificity for PTR1, demonstrating potential as antiparasitic drug candidates (Ferrari et al., 2011).

Pterinomics: Pteridine Profiling in Human Health

A high-performance liquid chromatography - tandem mass spectrometry methodology has been developed for comprehensive pteridine profiling, termed "pterinomics." This technique is crucial for understanding the role of pteridines in human health and disease, including 4-Pteridinamine derivatives (Burton, Shi, & Ma, 2016).

properties

IUPAC Name

pteridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c7-5-4-6(11-3-10-5)9-2-1-8-4/h1-3H,(H2,7,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFATYAVSACUHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=NC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220026
Record name 4-Pteridinamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pteridinamine

CAS RN

6973-01-9
Record name 4-Aminopteridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6973-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pteridinamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006973019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pteridinamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62507
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pteridinamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PTERIDINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O09I8IZT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DJ Brown - 2009 - books.google.com
… Thus 4-pteridinamine in dilute alkali at 100C for 5 min gave 4(3H)pteridinone; 7-pteridinamine in dilute hydrochloric acid at room temperature gave 7(8H)-pteridinone; and 4,6,7-…
Number of citations: 67 books.google.com
J Adcock, CL Gibson, JK Huggan, CJ Suckling - Tetrahedron, 2011 - Elsevier
Diversity oriented synthesis of fused pyrimidines leads to scaffolds with many biological activities. In the case of the preparation of pyrido[2,3-d]pyrimidines from 2-alkylthiopyrimidines, …
Number of citations: 47 www.sciencedirect.com
DJ Brown - 2003 - books.google.com
This book serves as a supplement to The Pyrazines, Volume 41 of the Chemistry of Heterocyclic Compounds series. It covers the literature published between 1979 and 2000, and–…
Number of citations: 37 books.google.com

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